molecular formula C28H25FN2O3S B11677982 N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide

Cat. No.: B11677982
M. Wt: 488.6 g/mol
InChI Key: RVYVZICLYUOAJI-UHFFFAOYSA-N
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Description

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide is a complex organic compound with a molecular formula of C22H21FN2O3S and a molecular weight of 412.487 g/mol . This compound is notable for its unique structure, which includes a carbazole moiety, a hydroxypropyl group, a fluorophenyl group, and a methylbenzenesulfonamide group. It is used in various scientific research applications, particularly in the fields of chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction pathway.

Scientific Research Applications

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The carbazole moiety can interact with aromatic residues in proteins, while the hydroxypropyl group can form hydrogen bonds with polar functional groups. The fluorophenyl group can participate in hydrophobic interactions, and the sulfonamide group can act as a hydrogen bond acceptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and specificity in biological systems. Additionally, the combination of the carbazole and sulfonamide moieties provides a versatile scaffold for further functionalization and application in various fields .

Properties

Molecular Formula

C28H25FN2O3S

Molecular Weight

488.6 g/mol

IUPAC Name

N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(4-fluorophenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C28H25FN2O3S/c1-20-10-16-24(17-11-20)35(33,34)31(22-14-12-21(29)13-15-22)19-23(32)18-30-27-8-4-2-6-25(27)26-7-3-5-9-28(26)30/h2-17,23,32H,18-19H2,1H3

InChI Key

RVYVZICLYUOAJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C5=CC=C(C=C5)F

Origin of Product

United States

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